
3-Methylglutaconic acid, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylglutaconic acid, bis(trimethylsilyl) ester is an organic compound with the molecular formula C12H24O4Si2. It is a derivative of 3-methylglutaconic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylglutaconic acid, bis(trimethylsilyl) ester typically involves the esterification of 3-methylglutaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Methylglutaconic acid+2(Trimethylsilyl chloride)→3-Methylglutaconic acid, bis(trimethylsilyl) ester+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylglutaconic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Methylglutaconic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Methylglutaconic acid, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent for gas chromatography and mass spectrometry.
Biology: Utilized in the study of metabolic pathways involving 3-methylglutaconic acid.
Medicine: Investigated for its potential role in diagnosing metabolic disorders related to 3-methylglutaconic aciduria.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methylglutaconic acid, bis(trimethylsilyl) ester involves its ability to act as a protecting group for carboxylic acids during chemical synthesis. The trimethylsilyl groups protect the carboxylic acid groups from unwanted reactions, allowing selective reactions to occur at other functional groups. The compound can be deprotected by hydrolysis to regenerate the original carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylglutaconic acid, bis(trimethylsilyl) ester
- 3-Methylglutaric acid, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Uniqueness
3-Methylglutaconic acid, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides stability and makes it a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H24O4Si2 |
|---|---|
Molekulargewicht |
288.49 g/mol |
IUPAC-Name |
bis(trimethylsilyl) (E)-3-methylpent-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChI-Schlüssel |
CWJVRLKZONLMHK-CSKARUKUSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/CC(=O)O[Si](C)(C)C |
Kanonische SMILES |
CC(=CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


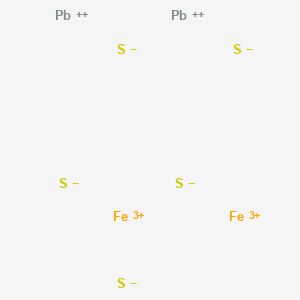
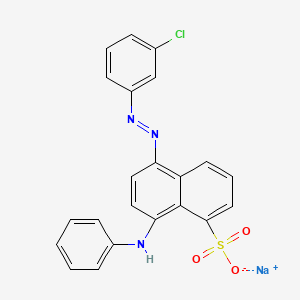
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
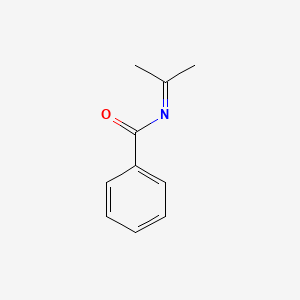
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
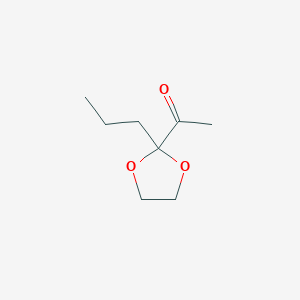
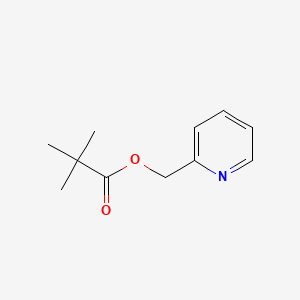
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

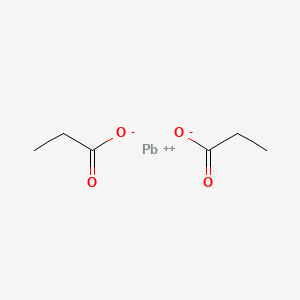
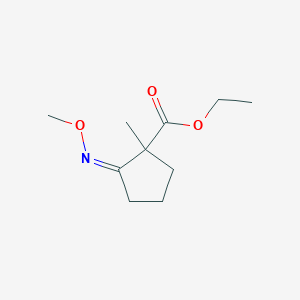
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
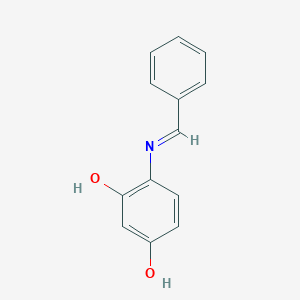
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
